REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5](=[O:17])[C:6]1[CH:11]=[C:10](F)[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][C:7]=1[F:16].[CH3:18][OH:19]>>[CH3:3][O:4][C:5](=[O:17])[C:6]1[CH:11]=[C:10]([O:19][CH3:18])[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][C:7]=1[F:16] |f:0.1|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)F)[N+](=O)[O-])F)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 18 hours
|
Duration
|
18 h
|
Type
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CUSTOM
|
Details
|
quenched by the addition of water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane-hexanes (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)OC)[N+](=O)[O-])F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |